molecular formula C11H10INS B14445770 4-(Phenylthio)pyridine hydriodide CAS No. 73840-34-3

4-(Phenylthio)pyridine hydriodide

Cat. No.: B14445770
CAS No.: 73840-34-3
M. Wt: 315.18 g/mol
InChI Key: VJOFPSFJCMYHJM-UHFFFAOYSA-N
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Description

4-(Phenylthio)pyridine hydriodide is an organic compound that features a pyridine ring substituted with a phenylthio group at the 4-position and an associated hydriodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylthio)pyridine hydriodide typically involves the nucleophilic substitution of a halogenated pyridine with a thiophenol. One common method includes the reaction of 4-chloropyridine with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylthio)pyridine hydriodide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Phenylthio)pyridine hydriodide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Phenylthio)pyridine hydriodide involves its interaction with various molecular targets. The phenylthio group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can participate in coordination with metal ions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.

    Phenylthio derivatives: Compounds with a phenylthio group attached to different aromatic or heterocyclic rings.

Uniqueness

4-(Phenylthio)pyridine hydriodide is unique due to the combination of the phenylthio group and the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

73840-34-3

Molecular Formula

C11H10INS

Molecular Weight

315.18 g/mol

IUPAC Name

4-phenylsulfanylpyridine;hydroiodide

InChI

InChI=1S/C11H9NS.HI/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-9H;1H

InChI Key

VJOFPSFJCMYHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=NC=C2.I

Origin of Product

United States

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